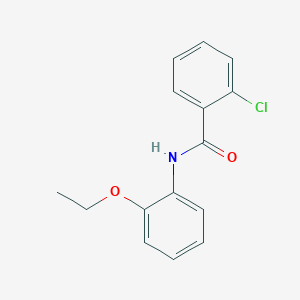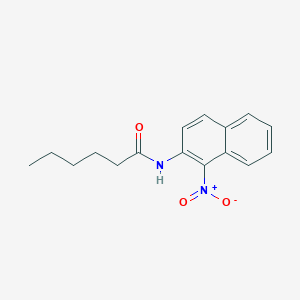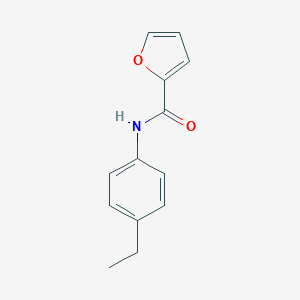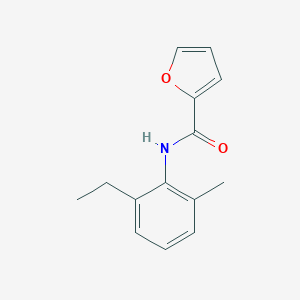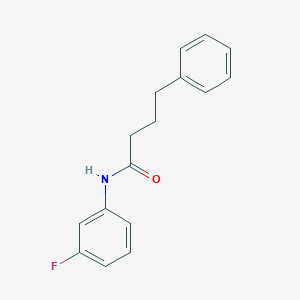![molecular formula C16H23ClN2O2 B291132 N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-3-methylbutanamide](/img/structure/B291132.png)
N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-3-methylbutanamide is a chemical compound that belongs to the class of amides. This compound has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-3-methylbutanamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins involved in inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-3-methylbutanamide reduces the production of prostaglandins, leading to a decrease in inflammation and pain. It has also been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-3-methylbutanamide in lab experiments is its specificity towards COX-2 enzyme, which reduces the risk of unwanted side effects. However, its low solubility in water may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-3-methylbutanamide. One direction is to explore its potential use in the treatment of other inflammatory and pain-related disorders. Another direction is to investigate its mechanism of action in more detail to better understand its therapeutic effects. Additionally, the development of more efficient synthesis methods and improved solubility may enhance its potential use in lab experiments.
Conclusion
In conclusion, N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-3-methylbutanamide is a promising compound with potential therapeutic applications in the treatment of chronic pain and inflammation-related disorders. Its specificity towards COX-2 enzyme and antioxidant properties make it a valuable candidate for further research.
Méthodes De Synthèse
The synthesis of N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-3-methylbutanamide involves the reaction of 2-chloro-4-aminobenzoyl chloride with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-3-methylbutanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders.
Propriétés
Formule moléculaire |
C16H23ClN2O2 |
|---|---|
Poids moléculaire |
310.82 g/mol |
Nom IUPAC |
N-[3-chloro-4-(3-methylbutanoylamino)phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C16H23ClN2O2/c1-10(2)7-15(20)18-12-5-6-14(13(17)9-12)19-16(21)8-11(3)4/h5-6,9-11H,7-8H2,1-4H3,(H,18,20)(H,19,21) |
Clé InChI |
AFSKDEGLNZHLMG-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)NC(=O)CC(C)C)Cl |
SMILES canonique |
CC(C)CC(=O)NC1=CC(=C(C=C1)NC(=O)CC(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



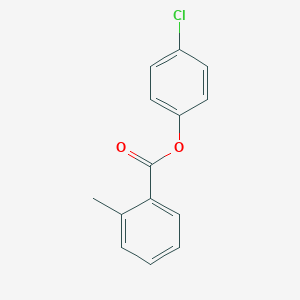
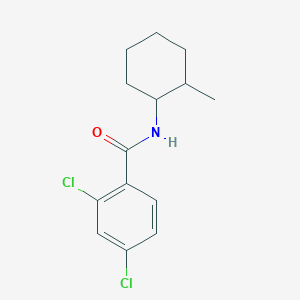
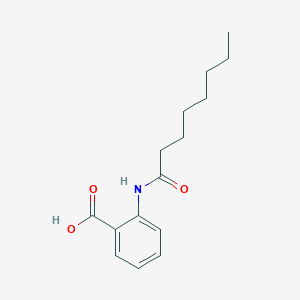
![N-[4-(acetylamino)phenyl]octanamide](/img/structure/B291053.png)
![N-[4-(dimethylamino)phenyl]octanamide](/img/structure/B291054.png)
